Epinine 3-O-sulfate
CAS No.: 101910-85-4
Cat. No.: VC20740334
Molecular Formula: C9H13NO5S
Molecular Weight: 247.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 101910-85-4 |
---|---|
Molecular Formula | C9H13NO5S |
Molecular Weight | 247.27 g/mol |
IUPAC Name | [2-hydroxy-5-[2-(methylamino)ethyl]phenyl] hydrogen sulfate |
Standard InChI | InChI=1S/C9H13NO5S/c1-10-5-4-7-2-3-8(11)9(6-7)15-16(12,13)14/h2-3,6,10-11H,4-5H2,1H3,(H,12,13,14) |
Standard InChI Key | PSPNNLYOAMJETR-UHFFFAOYSA-N |
SMILES | CNCCC1=CC(=C(C=C1)O)OS(=O)(=O)O |
Canonical SMILES | CNCCC1=CC(=C(C=C1)O)OS(=O)(=O)O |
Chemical Identification and Structural Properties
Epinine 3-O-sulfate is a catecholamine derivative characterized by sulfation at the 3-hydroxyl position of the benzene ring. The compound's complete chemical identity is essential for understanding its biochemical behavior and potential applications in pharmaceutical research.
Basic Chemical Parameters
Epinine 3-O-sulfate has a well-defined chemical structure with specific molecular parameters that determine its chemical behavior and biological activity.
Parameter | Value |
---|---|
CAS Number | 101910-85-4 |
Molecular Formula | C9H13NO5S |
Molecular Weight | 247.27 g/mol |
IUPAC Name | [2-hydroxy-5-[2-(methylamino)ethyl]phenyl] hydrogen sulfate |
Standard InChI | InChI=1S/C9H13NO5S/c1-10-5-4-7-2-3-8(11)9(6-7)15-16(12,13)14/h2-3,6,10-11H,4-5H2,1H3,(H,12,13,14) |
Standard InChIKey | PSPNNLYOAMJETR-UHFFFAOYSA-N |
SMILES | CNCCC1=CC(=C(C=C1)O)OS(=O)(=O)O |
The compound features a catechol moiety with the sulfate group attached to the 3-hydroxyl position, differentiating it from its isomer Epinine 4-O-sulfate . This precise positioning of the sulfate group significantly influences the compound's pharmacokinetic and pharmacodynamic properties.
Structural Characteristics
Epinine 3-O-sulfate possesses a distinctive chemical structure that includes an ethylamine side chain modified by an N-methyl group and a sulfate ester at the 3-O position of the benzene ring. This structure closely resembles catecholamine neurotransmitters, contributing to its biological activity and receptor binding affinity. The sulfate group enhances the compound's water solubility compared to the parent compound epinine, potentially improving its bioavailability in physiological systems.
Biological Significance and Pharmacological Mechanisms
The biological importance of Epinine 3-O-sulfate stems from its interaction with key physiological systems, particularly those involved in cardiovascular function.
Receptor Interactions
Epinine 3-O-sulfate primarily exerts its effects through interactions with adrenergic receptors, which are crucial components of the sympathetic nervous system. These interactions trigger a cascade of cellular responses that ultimately lead to changes in cardiovascular parameters. The compound demonstrates significant affinity for both α and β adrenergic receptors, though with potentially different binding affinities than endogenous catecholamines like epinephrine and norepinephrine.
Cardiovascular Effects
Research indicates that Epinine 3-O-sulfate plays a substantial role in cardiovascular health through multiple mechanisms. The compound enhances cardiac contractility while simultaneously promoting vasodilation, creating a favorable hemodynamic profile for patients with heart failure. These dual actions result in improved cardiac output with reduced peripheral resistance, effectively decreasing the workload on the heart while maintaining adequate tissue perfusion.
Studies have demonstrated that Epinine 3-O-sulfate can significantly improve cardiac output while reducing heart rate, a combination that minimizes the risk of angina and arrhythmias in patients with heart disease. This hemodynamic profile differentiates it from many conventional inotropic agents that increase cardiac output at the expense of increased heart rate and oxygen demand.
Therapeutic Applications in Cardiovascular Medicine
The unique pharmacological profile of Epinine 3-O-sulfate has led to its investigation as a potential therapeutic agent for cardiovascular conditions, particularly heart failure.
Administration and Dosage
Clinical formulations of Epinine 3-O-sulfate typically involve intravenous administration, allowing for precise control of dosing and rapid onset of action. While specific dosage ranges are still being optimized through ongoing research, the compound's favorable safety profile supports its potential clinical utility.
The intravenous route enables healthcare providers to titrate the dose according to individual patient response, minimizing the risk of adverse effects while maximizing therapeutic benefits. This flexibility in dosing is particularly important in the management of acute decompensated heart failure, where rapid hemodynamic improvement may be necessary.
Comparative Analysis with Related Compounds
Understanding the similarities and differences between Epinine 3-O-sulfate and related compounds provides valuable insights into its unique pharmacological profile.
Comparison with Epinine 4-O-sulfate
Epinine 3-O-sulfate differs from its isomer Epinine 4-O-sulfate (CAS No. 101910-86-5) in the position of the sulfate group on the benzene ring. While both compounds share the same molecular formula (C9H13NO5S) and molecular weight (247.27 g/mol), the different positioning of the sulfate group leads to distinct pharmacological properties. This structural difference affects receptor binding, metabolic stability, and ultimately therapeutic efficacy.
The table below summarizes the key differences between these two compounds:
Parameter | Epinine 3-O-sulfate | Epinine 4-O-sulfate |
---|---|---|
CAS Number | 101910-85-4 | 101910-86-5 |
Sulfate Position | 3-hydroxyl position | 4-hydroxyl position |
Primary Applications | Heart failure treatment | Dopamine receptor signaling research |
Key Mechanisms | Adrenergic receptor interaction, enhanced cardiac contractility | Potential dopamine receptor modulation |
Relationship to Parent Compound
As a sulfated derivative of epinine (N-methyldopamine), Epinine 3-O-sulfate represents a metabolic modification that potentially alters the parent compound's pharmacokinetic and pharmacodynamic properties. The addition of the sulfate group generally increases water solubility and may affect distribution, metabolism, and excretion profiles. These modifications can significantly impact therapeutic efficacy and safety by altering the compound's bioavailability and receptor interactions .
Recent Research Findings and Future Directions
Research on Epinine 3-O-sulfate continues to evolve, with recent studies providing new insights into its potential applications and mechanisms.
Ongoing Research Challenges
Despite promising findings, several challenges remain in fully elucidating the therapeutic potential of Epinine 3-O-sulfate. These include:
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Optimizing delivery methods to enhance bioavailability and target specificity
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Determining ideal dosing regimens for different patient populations
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Identifying potential drug interactions and contraindications
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Establishing long-term safety profiles through extended clinical trials
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Developing cost-effective synthesis methods for pharmaceutical-grade production
Addressing these challenges requires continued investment in both preclinical and clinical research, with particular emphasis on translational studies that bridge the gap between laboratory findings and clinical applications.
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